N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanogen bromide or similar reagents.
Construction of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound, which can have different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N7-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has been studied for its potential as an antiviral agent, particularly against plant viruses like the tobacco mosaic virus .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in cancer treatment due to its ability to interact with specific molecular targets involved in these diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which can be useful in various applications including coatings and polymers.
Mechanism of Action
The mechanism of action of N7-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antiviral activity is thought to be due to its ability to inhibit the replication of viral RNA by binding to viral proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxamide
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, N7-(4-CYANO-1-METHYL-1H-PYRAZOL-5-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both a cyano group and a triazolopyrimidine core. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H12N8O |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-(4-cyano-2-methylpyrazol-3-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H12N8O/c1-24-15(12(8-18)9-20-24)23-16(26)14-7-13(11-5-3-2-4-6-11)22-17-19-10-21-25(14)17/h2-7,9-10H,1H3,(H,23,26) |
InChI Key |
WXDFJJWWOMIVRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C#N)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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